3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride
Description
3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the 3-position of the pyrrolidine ring. The molecular formula is C₆H₁₁ClF₃NO, with a molar mass of approximately 205.45 g/mol . The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-11-5-1-2-10-3-5;/h5,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRRYMVXCCRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using batch or continuous flow reactors. The process includes the purification of the product through crystallization or distillation to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethoxy-pyrrolidine oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways and regulation of the cell cycle.
Case Study Example:
- In xenograft models of breast cancer, treatment with this compound led to a significant reduction in tumor size, linked to the activation of caspase pathways leading to apoptosis.
Biological Research
The compound is used as a building block in the synthesis of more complex molecules and plays a role in studying enzyme interactions and biochemical assays. Its unique structure allows researchers to explore its effects on various biological pathways.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. The trifluoroethoxy group imparts unique properties that can be advantageous for various applications.
Research Findings
Recent studies have expanded understanding of the biological activity of this compound:
- Pharmacokinetics : Favorable absorption characteristics and an appropriate half-life for therapeutic applications have been noted.
- Toxicology : Assessments indicate low cytotoxicity towards normal human cells at therapeutic doses, suggesting a favorable safety profile.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrrolidine Derivatives
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
- Molecular Formula: C₁₁H₁₃ClF₃NO
- Molar Mass : 267.68 g/mol
- Key Features: Contains a 4-(trifluoromethyl)phenoxy group instead of trifluoroethoxy.
- Properties: Higher molecular weight and increased aromaticity compared to the target compound.
3-Phenoxypyrrolidine Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO
- Molar Mass : ~199.45 g/mol
- Key Features: Substituted with a simple phenoxy (-OC₆H₅) group.
- Properties : Lower fluorine content reduces lipophilicity and metabolic stability compared to trifluoroethoxy analogs. This compound serves as a baseline for studying electronic effects of fluorinated substituents .
3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
- Molecular Formula : C₆H₁₁ClF₃N
- Molar Mass : 189.61 g/mol
- Key Features : Replaces the oxygen atom in trifluoroethoxy with a methylene group (-CH₂CF₃).
- Properties : Reduced polarity and hydrogen-bonding capacity compared to the target compound. This structural change may impact solubility and bioavailability .
Heterocyclic Core Variations
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
- Molecular Formula: C₁₀H₁₁Cl₂F₃NO
- Molar Mass : 298.11 g/mol
- Key Features : Pyridine core with trifluoroethoxy and chloromethyl substituents.
- Properties : The pyridine ring introduces aromaticity and distinct electronic properties. This compound is an intermediate in proton pump inhibitors (e.g., Lansoprazole derivatives), highlighting the role of trifluoroethoxy groups in acid-stable drug design .
Suvecaltamide Hydrochloride (USAN: JK-44)
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Core Structure |
|---|---|---|---|---|
| 3-(2,2,2-Trifluoroethoxy)pyrrolidine HCl | C₆H₁₁ClF₃NO | 205.45 | -OCH₂CF₃ | Pyrrolidine |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | C₁₁H₁₃ClF₃NO | 267.68 | -OC₆H₄CF₃ | Pyrrolidine |
| 3-Phenoxypyrrolidine HCl | C₁₀H₁₄ClNO | 199.45 | -OC₆H₅ | Pyrrolidine |
| 2-Chloromethyl-3-methyl-4-(TFE)pyridine HCl | C₁₀H₁₁Cl₂F₃NO | 298.11 | -OCH₂CF₃, -CH₂Cl | Pyridine |
Biological Activity
3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its trifluoroethoxy functional group, which is known to influence the biological properties of compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClF3NO |
| Molecular Weight | 201.61 g/mol |
| CAS Number | [insert CAS number here] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It acts as a ligand for specific receptors and enzymes, modulating their functions. The exact mechanisms can vary based on the specific biological context in which the compound is applied.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections.
- Case Study : A focused library screening identified several pyrrolidine derivatives with potent activity against P. aeruginosa, with some compounds achieving EC50 values in the nanomolar range. This suggests that this compound may have similar potential.
Neurological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that pyrrolidine derivatives can influence adrenergic receptors.
- Research Finding : A study on related compounds showed that certain pyrrolidine derivatives acted as selective antagonists for α1-adrenoceptors, which are implicated in various neurological functions and disorders.
Pharmacological Applications
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Due to its efficacy against resistant strains of bacteria.
- Neurological Disorders : Potential use as an adjunct therapy in conditions involving adrenergic dysfunction.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the trifluoroethoxy group can be introduced via alkylation of pyrrolidine derivatives using 2,2,2-trifluoroethylating agents under controlled conditions. Quantum chemical calculations and reaction path searches (e.g., using density functional theory) can predict feasible pathways and transition states, reducing trial-and-error approaches .
- Safety Note : Use inert atmospheres (e.g., nitrogen) to avoid side reactions and ensure proper handling of halogenated reagents due to their reactivity .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR can confirm the presence of the trifluoroethoxy group (e.g., distinct fluorine coupling patterns) and pyrrolidine ring protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and Cl.
- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require optimization due to hygroscopicity .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
- PPE : Use nitrile gloves, lab coats, and NIOSH-approved eye protection. Avoid dust formation by working in fume hoods with HEPA filters .
- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The -OCHCF group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. Computational studies (e.g., Fukui function analysis) can map reactive sites, while experimental kinetic studies under varying temperatures/pressures quantify activation barriers. Compare with analogs (e.g., 3-methoxypyrrolidine) to isolate electronic effects .
Q. What computational strategies optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Reactor Design : Use microfluidic systems for precise control of mixing and residence time.
- Machine Learning (ML) : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (temperature, catalyst loading).
- High-Throughput Screening (HTS) : Employ robotic platforms to test 100+ conditions/day, focusing on solvent polarity and base strength .
Q. How can researchers resolve contradictions between experimental and computational spectral data?
- Methodological Answer :
- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, C NMR for carbon environments).
- Solvent Effects : Re-run computations with explicit solvent models (e.g., COSMO-RS) to account for shifts.
- Reference Standards : Synthesize or purchase deuterated analogs to benchmark spectral assignments .
Data Contradiction Analysis
Q. How should discrepancies in reaction yields be investigated when scaling up synthesis?
- Methodological Answer :
- Scale-Dependent Factors : Assess heat/mass transfer limitations using dimensionless numbers (e.g., Reynolds, Damköhler).
- Byproduct Profiling : LC-MS or GC-MS to identify impurities formed at larger scales.
- DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (e.g., stirring rate, reagent purity) .
Environmental and Regulatory Considerations
Q. What are the best practices for disposing of waste containing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
